5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate
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Overview
Description
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound contains multiple functional groups, including esters, amides, and aromatic rings, which contribute to its diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate typically involves multiple steps, starting with the preparation of N-Methyl-L-tyrosine. This amino acid derivative is then coupled with bouvardin, a cyclic peptide, through esterification and amidation reactions. The final step involves the addition of hexanoate and hydration to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as crystallization and chromatography to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate undergoes various chemical reactions, including:
Oxidation: The aromatic rings and amide groups can be oxidized under specific conditions.
Reduction: Reduction reactions can target the ester and amide functionalities.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its structural similarity to known bioactive peptides.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Bouvardin: A cyclic peptide with similar structural features but lacking the N-Methyl-L-tyrosine and hexanoate groups.
N-Methyl-L-tyrosine: An amino acid derivative that forms part of the compound’s structure.
Hexanoate Esters: Compounds containing the hexanoate group, used in various chemical and industrial applications.
Uniqueness
5-(N-Methyl-L-tyrosine)bouvardin hexanoate hydrate stands out due to its combination of multiple functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
86229-74-5 |
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Molecular Formula |
C46H58N6O10 |
Molecular Weight |
855.0 g/mol |
IUPAC Name |
[10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-24-yl] hexanoate |
InChI |
InChI=1S/C46H58N6O10/c1-9-10-11-12-40(53)62-38-22-17-32-25-36-42(55)47-27(2)41(54)48-28(3)44(57)50(5)35(23-30-13-18-33(60-8)19-14-30)43(56)49-29(4)45(58)52(7)37(46(59)51(36)6)24-31-15-20-34(21-16-31)61-39(38)26-32/h13-22,26-29,35-37H,9-12,23-25H2,1-8H3,(H,47,55)(H,48,54)(H,49,56) |
InChI Key |
NTCNEPWCHAMVJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C2C=C(CC3C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(CC4=CC=C(O2)C=C4)C(=O)N3C)C)C)CC5=CC=C(C=C5)OC)C)C)C)C=C1 |
Origin of Product |
United States |
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